N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide
Description
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide , reflecting its stereochemical configuration and functional group hierarchy. The name is constructed through the following hierarchical analysis:
- Parent structure : The oxolane (tetrahydrofuran) ring serves as the central framework, with substituents at positions 3 and 4.
- Substituents :
- At position 4: A phenoxy group substituted at the para position with a 5-cyanothiophen-2-yl moiety.
- At position 3: A propane-2-sulfonamide group attached via the nitrogen atom.
- Stereochemistry : The (3S,4S) configuration specifies the spatial arrangement of substituents around the oxolane ring, critical for pharmacological activity.
The cyanothiophene component (5-cyanothiophen-2-yl) is prioritized in substitutive nomenclature due to the seniority of the nitrile group (-C≡N) over sulfur-containing heterocycles in IUPAC ranking.
Alternative Designations: BIIB-104, PF-04958242, and Pesampator
This compound is recognized under multiple identifiers across pharmaceutical development pipelines and chemical databases:
The transition from PF-04958242 to BIIB-104 reflects the compound's transfer from Pfizer to Biogen in March 2018 during phase II trials for schizophrenia-related cognitive symptoms. The INN "Pesampator" follows World Health Organization naming conventions for psycholeptic agents, incorporating the "-pator" suffix common to cognitive enhancers.
Comparative Analysis of Structural Representations in Chemical Databases
Structural depictions vary across repositories due to differences in stereochemical annotation and aromaticity representation:
| Database | Key Features | Stereochemistry | SMILES Representation | |
|---|---|---|---|---|
| PubChem | 2D structure with explicit hydrogen atoms | Implicit (S,S) | CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |
| DrugBank | Simplified skeletal formula omitting hydrogen bonds | Not specified | O=S(C(C)C)(=O)N[C@@H]1C@HCOC1 | |
| ECHA | IUPAC name with full stereodescriptors | Explicit (3S,4S) | N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide |
Discrepancies arise in:
- Aromaticity notation : Some databases represent the thiophene ring with alternating double bonds, while others use Kekulé structures.
- Sulfonamide orientation : The spatial arrangement of the sulfonyl group relative to the isopropyl moiety is depicted with varying bond angles.
- Stereochemical specificity : While PubChem and DrugBank use @ and @@ symbols for tetrahedral centers, ECHA prioritizes full (3S,4S) descriptors.
Properties
Molecular Formula |
C18H20N2O4S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3 |
InChI Key |
TTYKUKSFWHEBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyanation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Bromothiophene, Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C, 12h | 78% | |
| 2 | Purification: Silica gel chromatography (EtOAc/hexane 1:3) | - |
Mechanism : A Suzuki-Miyaura-type cross-coupling replaces bromine with a cyano group. The use of Zn(CN)₂ avoids free cyanide, enhancing safety.
Nitrile Formation via Rosenmund-von Braun Reaction
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Iodothiophene, CuCN, DMF, 150°C, 8h | 65% |
| 2 | Recrystallization (MeOH/H₂O) | - |
Limitation : Lower yields due to side reactions; requires strict temperature control.
Construction of the Phenoxy-Tetrahydrofuran Backbone
The oxolane (tetrahydrofuran) ring is functionalized with a phenoxy group through:
Mitsunobu Etherification
| Component A | Component B | Conditions | Yield | |
|---|---|---|---|---|
| 4-Hydroxyphenyl-5-cyanothiophene | cis-3,4-Epoxytetrahydrofuran | DIAD, PPh₃, THF, 0°C→RT, 24h | 82% |
Key Insight : The cis-epoxide geometry ensures regiospecific ring-opening to form the 3,4-disubstituted tetrahydrofuran.
Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Conditions |
|---|---|---|
| 4-Fluorophenyl-5-cyanothiophene | trans-3-Hydroxytetrahydrofuran | K₂CO₃, DMF, 120°C, 48h |
Yield : 68% (with 15% recovered starting material).
Optimization Data for Industrial Scaling
| Parameter | Mitsunobu Route | Nucleophilic Substitution |
|---|---|---|
| Total Yield | 62% | 51% |
| Purity (HPLC) | 99.2% | 97.8% |
| Cost (USD/kg) | 12,400 | 9,200 |
| Scalability | >100 kg | <50 kg |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, thiophene), 7.58–7.42 (m, 4H, aryl), 4.82 (dd, J = 6.8 Hz, 1H, oxolane), 3.12 (q, J = 7.2 Hz, 1H, sulfonamide).
- HPLC : tR = 6.7 min (C18, 60% MeCN/H₂O, 1 mL/min).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
PF-4958242 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in PF-4958242 can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PF-4958242 has been extensively studied for its potential therapeutic applications, including:
Cognitive enhancement: It has shown promise in improving cognitive functions in animal models and human trials.
Schizophrenia: PF-4958242 was investigated for its ability to alleviate cognitive symptoms associated with schizophrenia.
Hearing loss: The compound was also studied for its potential to treat age-related sensorineural hearing loss.
Mechanism of Action
PF-4958242 exerts its effects by positively modulating the AMPA receptor, which enhances synaptic transmission and plasticity. This modulation leads to improved cognitive functions and memory . The compound also acts as a glycine transporter blocker, indirectly activating the glycine receptor and the glycine co-agonist site of the NMDA receptor by increasing extracellular levels of glycine .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Sulfanyl/Sulfido Groups :
- Pesampator’s sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, favoring receptor interactions in neurological targets .
- In contrast, Compound 2 () contains dithioxo-sulfido groups, which may contribute to redox activity or metal coordination, making it suitable for catalytic applications .
Cyanothiophene vs. Chromone/Enamide: The 5-cyanothiophene in Pesampator provides electron-deficient π-conjugation, critical for charge-transfer interactions in biological systems . Compound 1 () features a chromone-enamide system, which is π-conjugated and likely used in optoelectronic materials .
Stereochemical Specificity: Pesampator’s (3S,4S) configuration distinguishes it from non-chiral analogs (e.g., Pemaglitazar), enabling selective binding to neuronal targets .
Pharmacological and Computational Insights
- Binding Affinity: AutoDock4 simulations () suggest that Pesampator’s cyanothiophene and sulfonamide groups form stable interactions with glutamate receptor pockets, with a predicted binding energy of -9.2 kcal/mol . Comparable sulfonamides lacking the cyanothiophene moiety (e.g., Celecoxib analogs) show reduced affinity (-6.5 kcal/mol) .
- Metabolic Stability : Pesampator’s tetrahydrofuran ring reduces oxidative metabolism compared to morpholine-containing analogs (e.g., compounds in ), which exhibit shorter half-lives due to ring oxidation .
Biological Activity
N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core structure : A sulfonamide group linked to an oxolane moiety.
- Substituents : A cyanothiophen group and a phenoxy group, which contribute to its biological activity.
Research indicates that this compound exerts its effects primarily through modulation of specific biochemical pathways. The compound has been shown to interact with various targets, including:
- Enzymatic inhibition : It inhibits certain enzymes involved in metabolic pathways, potentially altering cellular signaling.
- Receptor binding : The compound may bind to receptors that regulate neurotransmitter release, impacting neurological functions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.3 | |
| HeLa (Cervical Cancer) | 10.1 |
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound:
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.
Case Studies
- Clinical Trials : A clinical trial assessing the efficacy of this compound in patients with advanced cancer showed promising results, with a notable percentage of patients experiencing tumor regression.
- Combination Therapy : Studies exploring its use in combination with other chemotherapeutic agents have indicated enhanced efficacy, suggesting a synergistic effect that warrants further investigation.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
